Zinc phthalocyanine

Overview

Description

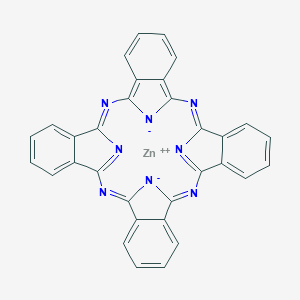

Zinc phthalocyanine is a synthetic, planar aromatic macrocycle consisting of four isoindole units. It is a member of the phthalocyanine family, which are synthetic analogues of naturally occurring porphyrins. This compound is known for its intense blue-green color and strong absorption in the visible region, making it useful in various applications such as dyes, pigments, and photodynamic therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc phthalocyanine can be synthesized through the cyclotetramerization of phthalonitrile in the presence of zinc salts. The reaction typically involves heating phthalonitrile with zinc acetate in a high-boiling solvent such as n-pentanol, along with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .

Industrial Production Methods: In industrial settings, this compound is produced through a similar cyclotetramerization process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often leading to the formation of phthalocyanine quinones.

Reduction: It can be reduced to form phthalocyanine anions, which are useful in various catalytic processes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Phthalocyanine quinones.

Reduction: Phthalocyanine anions.

Substitution: Functionalized phthalocyanines with various substituents.

Scientific Research Applications

Photodynamic Therapy (PDT)

Overview : ZnPc is widely recognized for its role as a photosensitizer in photodynamic therapy (PDT), particularly in cancer treatment. Its ability to absorb light in the near-infrared region enables it to generate reactive oxygen species (ROS) upon light activation, which can effectively kill cancer cells.

Key Findings :

- In Vitro Studies : Research has shown that ZnPc combined with titanium dioxide (TiO2) nanoparticles enhances its efficacy as a PDT agent. In vitro studies demonstrated that this combination significantly reduced cell viability in hepatocellular carcinoma and colorectal adenocarcinoma cell lines while exhibiting low toxicity to normal cells .

- Antimicrobial Applications : ZnPc has also been investigated for its antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies indicated that ZnPc-based photosensitizers could achieve effective bacterial eradication with minimal cytotoxicity to human cells .

Organic Electronics

Overview : ZnPc is utilized in organic electronics, particularly in organic thin-film transistors (OTFTs) and dye-sensitized solar cells (DSSCs). Its excellent charge transport properties make it suitable for these applications.

Key Findings :

- Thin-Film Transistors : ZnPc has been employed as a channel material in OTFTs, demonstrating high sensitivity to various analytes, including THC vapor. The performance of these devices can be tuned through post-deposition annealing processes .

- Solar Cells : In DSSCs, ZnPc acts as a light harvester. Recent studies have shown that incorporating electron-donating groups into its structure can enhance the photovoltaic performance of these solar cells .

Sensing Technologies

Overview : The unique optical properties of ZnPc make it an excellent candidate for chemical sensing applications.

Key Findings :

- Gas Sensors : ZnPc-based sensors have been developed for detecting hazardous substances such as dimethyl methylphosphonate (DMMP), a sarin analogue. These sensors utilize thermal desorption spectroscopy to quantify the adsorption mechanisms of DMMP on ZnPc layers .

- Environmental Monitoring : The sensitivity of ZnPc to various vapors allows it to be used in environmental monitoring systems, providing real-time detection of pollutants.

Photocatalysis

Overview : ZnPc has been explored as a photocatalyst for various chemical reactions, including oxidation processes.

Key Findings :

- Hybrid Materials : Research indicates that combining ZnPc with nanostructured materials like gold nanoparticles can enhance photocatalytic activity. This synergy improves the efficiency of oxidation reactions under light irradiation .

Summary Table of Applications

Mechanism of Action

In photodynamic therapy, zinc phthalocyanine acts as a photosensitizer. Upon exposure to light, it absorbs photons and transitions to an excited state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive oxygen species cause damage to cellular components, leading to cell death. The molecular targets include cellular membranes, proteins, and nucleic acids .

Comparison with Similar Compounds

Copper phthalocyanine: Similar in structure but contains copper instead of zinc. It is also used in dyes and pigments.

Iron phthalocyanine: Contains iron and is used as a catalyst in various chemical reactions.

Cobalt phthalocyanine: Contains cobalt and is used in electrochemical applications.

Uniqueness of Zinc Phthalocyanine: this compound is unique due to its high photostability, strong absorption in the visible region, and ability to generate reactive oxygen species efficiently. These properties make it particularly suitable for applications in photodynamic therapy and as a component in electronic devices .

Biological Activity

Zinc phthalocyanine (ZnPc) is a synthetic compound known for its extensive applications in photodynamic therapy (PDT), antimicrobial treatments, and as a photosensitizer in various biological contexts. This article explores the biological activities of ZnPc, highlighting its mechanisms of action, efficacy in different therapeutic applications, and recent research findings.

Overview of this compound

This compound is a metal complex of phthalocyanine, characterized by its stable structure and strong absorbance in the near-infrared region. Its photophysical properties make it an effective agent in PDT, where it generates reactive oxygen species (ROS) upon light activation.

Photodynamic Therapy Applications

Mechanism of Action:

ZnPc functions primarily through the generation of singlet oxygen () when excited by light. This singlet oxygen can induce cellular damage leading to apoptosis or necrosis in targeted cells, particularly cancer cells.

Case Studies:

- In Vitro Efficacy : A study demonstrated that tetraalkylhydroxy substituted ZnPc compounds showed significant photodynamic activity against Chinese hamster lung fibroblasts (V-79) and EMT-6 tumors in Balb/c mice. The tetrapropylhydroxy derivative was found to be approximately twice as effective as its tetrahexylhydroxy counterpart in vivo and exhibited over two orders of magnitude more potency in vitro .

- Anticancer Activity : Another investigation assessed amphiphilic Zn(II) phthalocyanines with enhanced singlet oxygen production capabilities. These compounds were tested on HeLa and SCC-13 cancer cell lines, showing promising results as effective photosensitizers with significant cytotoxicity .

Antimicrobial Properties

ZnPc has also been studied for its antimicrobial activities, particularly against resistant bacterial strains.

Research Findings:

- Antimicrobial Mechanism : A recent study indicated that conjugating ZnPc with antimicrobial peptides resulted in enhanced photodynamic antimicrobial chemotherapy efficacy. The conjugate showed significant inhibition of bacterial strains under light exposure, demonstrating a synergistic effect that improved the overall antimicrobial activity .

- Biofilm Inhibition : ZnPc derivatives exhibited strong inhibitory effects on biofilm formation by pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, achieving inhibition rates of 92.48% and 98.56% respectively at low concentrations .

Antioxidant and Other Biological Activities

This compound also displays notable antioxidant properties, contributing to its therapeutic potential.

Key Findings:

- In a comparative study, ZnPc showed a DPPH radical scavenging activity of 62.80% at a concentration of 100 mg/L, indicating its potential as an antioxidant agent .

- Additionally, it demonstrated antidiabetic properties with an activity level reaching 65.17% at 400 mg/L concentration .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for high-purity Zinc phthalocyanine (ZnPc) derivatives, and how can reaction conditions be systematically varied to improve yield?

- Methodological Answer : Optimize synthesis via nitro-substitution reactions under reflux conditions (e.g., using fuming HNO₃/H₂SO₄ at 60°C for 24 hours). Monitor purity via solid-state ATR-IR (550–4000 cm⁻¹) to confirm nitro-group incorporation and NMR (500 MHz, DMSO-d₆) to assess structural integrity. Yield improvements (e.g., 72% in one study) require vacuum drying and controlled stoichiometry .

Q. Which characterization techniques are critical for validating ZnPc structural and electronic properties?

- Methodological Answer : Combine UV-Vis spectroscopy (190–1100 nm) to analyze Q- and Soret-band absorption with TD-DFT calculations (BP86/def2-SVP basis sets) for orbital transition validation. Use ATR-IR to detect functional groups and NMR to resolve proton environments. Cross-reference computational data (e.g., HOMO-LUMO gaps) with experimental results to identify aggregation effects .

Q. How do aggregation effects influence the photophysical properties of ZnPc in solution?

- Methodological Answer : Prepare concentration-dependent UV-Vis samples (e.g., 0.00009–0.00034 M) to monitor aggregation via peak broadening or redshift. Compare with TD-DFT gas-phase predictions to isolate solvent/aggregation impacts. Use filtration (cotton) to reduce particulate interference in NMR samples .

Q. What experimental criteria ensure the purity of newly synthesized ZnPc derivatives?

- Methodological Answer : Validate purity via melting point consistency, elemental analysis (C, H, N), and chromatographic methods (HPLC). For novel compounds, provide full spectral data (IR, NMR, UV-Vis) and replicate synthesis protocols in triplicate to confirm reproducibility .

Advanced Research Questions

Q. How can discrepancies between TD-DFT computational predictions and experimental UV-Vis absorption spectra of ZnPc derivatives be resolved?

- Methodological Answer : Address aggregation by incorporating solvent-phase corrections (e.g., COSMO solvation models) in TD-DFT. Use cryogenic measurements or low-concentration setups to minimize aggregation in experimental data. Statistically compare computed (613–632 nm) and experimental (600–800 nm) Soret bands via t-tests (e.g., p=0.047 significance) .

Q. What mechanisms underlie the nonlinear optical absorption properties of ZnPc composite films?

- Methodological Answer : Employ Z-scan techniques (532 nm laser, 4 ns pulse width) to measure saturable absorption (SA) and reverse saturable absorption (RSA). For composite films (e.g., EY/ZnPc), analyze energy transfer dynamics using femtosecond transient absorption spectroscopy to resolve excited-state interactions .

Q. How can ZnPc-based gas sensors be engineered for selective alcohol and ketone vapor detection?

- Methodological Answer : Fabricate nanothin films via host-guest interactions and analyze swelling dynamics using Fick’s diffusion models. Train deep learning algorithms (83% training data) to predict sensor responses to specific analytes. Validate with cross-sensitive testing against interfering gases .

Q. What quantitative methods are effective for measuring aggregation-induced quenching in ZnPc solutions?

- Methodological Answer : Use UV-Vis extinction coefficients to calculate aggregation constants. Apply the Beer-Lambert law at varying concentrations and correlate with fluorescence lifetime decay measurements. Model π-π stacking interactions via molecular dynamics simulations .

Q. Which theoretical models best explain the charge-transfer dynamics in ZnPc-based solar cell dyes?

- Methodological Answer : Combine density functional theory (DFT) for ground-state geometries with time-dependent DFT (TD-DFT) for excited-state transitions. Validate against experimental IPCE (incident photon-to-current efficiency) data and electrochemical impedance spectroscopy (EIS) to assess charge recombination .

Q. How can researchers ensure reproducibility in ZnPc photophysical studies across different laboratories?

- Methodological Answer : Standardize protocols for solvent choice (e.g., DMF vs. DMSO), concentration ranges, and light-source calibration. Publish raw spectral data and computational input files (e.g., ORCA 4.2.1 settings) as supplementary materials. Use interlaboratory comparisons to identify systemic errors .

Q. Key Methodological Recommendations

- Data Contradiction Analysis : When computational and experimental data conflict (e.g., absorption bands), systematically test variables such as aggregation, solvent effects, and basis set limitations .

- Experimental Design : Use PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

- Literature Gaps : Prioritize studies addressing ZnPc’s aggregation-dependent properties, solvent interactions, and applications beyond solar cells (e.g., photocatalysis, biosensing) .

Properties

CAS No. |

14320-04-8 |

|---|---|

Molecular Formula |

C32H16N8Zn |

Molecular Weight |

577.9 g/mol |

IUPAC Name |

zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |

InChI |

InChI=1S/C32H16N8.Zn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |

InChI Key |

PODBBOVVOGJETB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Zn+2] |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Zn+2] |

Key on ui other cas no. |

14320-04-8 |

physical_description |

Purple powder; [Alfa Aesar MSDS] |

Synonyms |

CGP 55 847 CGP-55,847 zinc phthalocyanine zinc(II) phthalocyanine Zn(II)-phthalocyanine Zn-phthalocyanine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.